molecular formula C22H17Cl2N3O2S2 B6478315 N-[(4-chlorophenyl)methyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 894243-65-3

N-[(4-chlorophenyl)methyl]-2-({3-[(2-chlorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6478315
CAS No.: 894243-65-3
M. Wt: 490.4 g/mol
InChI Key: XDKIOFICYLNVQF-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-ylsulfanyl backbone. Key structural attributes include:

  • Substituents: A (2-chlorophenyl)methyl group at position 3 of the thienopyrimidinone core. A sulfanyl group at position 2, connected to an acetamide moiety. The acetamide nitrogen is further substituted with a (4-chlorophenyl)methyl group.
  • The 4-oxo group and acetamide functionality offer hydrogen-bonding sites, which may influence solubility and target interactions.

This structure is designed to optimize interactions with biological targets, such as kinases or enzymes, where the thienopyrimidinone scaffold is a known pharmacophore .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3O2S2/c23-16-7-5-14(6-8-16)11-25-19(28)13-31-22-26-18-9-10-30-20(18)21(29)27(22)12-15-3-1-2-4-17(15)24/h1-10H,11-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKIOFICYLNVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related compounds, focusing on molecular features, synthetic routes, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Data
Target Compound Thieno[3,2-d]pyrimidinone 3-(2-chlorophenyl)methyl; 2-sulfanylacetamide-(4-chlorophenyl)methyl ~450 (estimated) High lipophilicity (Cl groups); potential H-bonding via 4-oxo/amide
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Thieno[3,2-d]pyrimidinone 3-(4-chlorophenyl); 2-sulfanylacetamide-(4-methylphenyl) ~410 (estimated) MP: Not reported; reduced Cl substitution may lower logP vs. target
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidinone 7-phenyl; 3-acetamide-(2-chloro-4-methylphenyl) 409.89 Higher steric bulk (7-phenyl); MW 409.89
N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide Pyrimidine 4,6-dimethylpyrimidin-2-ylsulfanyl; acetamide-(2-chlorophenyl) 295.77 Simpler core; MP: Not reported; lower MW vs. target
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone 4-methyl-6-oxo; 2-thioacetamide-(2,3-dichlorophenyl) 343.21 MP: 230°C; NMR-confirmed dichlorophenyl substitution

Key Observations:

Substituent Effects :

  • Chlorophenyl Positioning : The target compound’s 2-chlorophenyl group (meta to acetamide) may confer steric or electronic advantages over para-substituted analogs (e.g., ).
  • Lipophilicity : Dichlorophenyl () and dual chlorophenyl (target) substituents increase logP, favoring passive diffusion but possibly reducing aqueous solubility.

Synthetic Accessibility :

  • The target compound likely requires multi-step synthesis, similar to ’s diazonium coupling (yields >90% ), whereas pyrimidine derivatives () are synthesized via thiol-chloroacetamide reactions under milder conditions.

Thermal Stability: The dihydropyrimidinone derivative () exhibits a high melting point (230°C), suggesting strong crystalline packing due to hydrogen bonding, a trait less evident in bulkier thienopyrimidinones.

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